lithium(1+) 2-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
Lithium(1+) 2-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the class of triazolopyrimidines. . The presence of lithium in the compound adds to its unique properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) 2-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . The reaction conditions involve heating the reactants in dry toluene at 140°C under microwave conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure consistency and yield in larger batches.
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) 2-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the triazolopyrimidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where different substituents replace the existing groups on the ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.
Major Products Formed
The major products formed from these reactions include various substituted triazolopyrimidine derivatives, which can exhibit different biological activities .
Scientific Research Applications
Lithium(1+) 2-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of lithium(1+) 2-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes like phosphodiesterases and kinases, which play crucial roles in various cellular processes . By binding to these targets, the compound can modulate signaling pathways and exert its biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its cytotoxic activities against cancer cell lines.
Uniqueness
Lithium(1+) 2-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is unique due to the presence of lithium, which can enhance its biological activity and stability . This makes it a valuable compound for further research and development in various scientific fields.
Properties
CAS No. |
2648956-56-1 |
---|---|
Molecular Formula |
C6H4LiN5O2 |
Molecular Weight |
185.1 |
Purity |
95 |
Origin of Product |
United States |
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